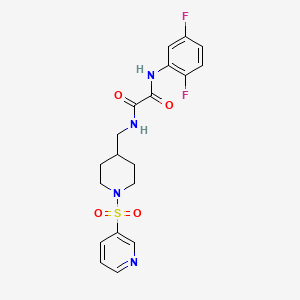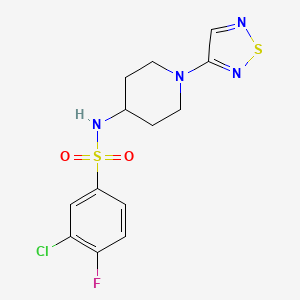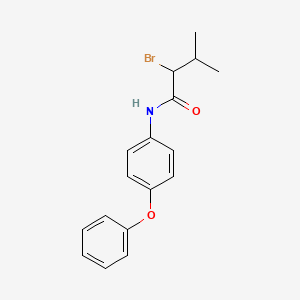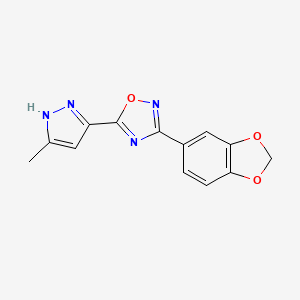![molecular formula C21H14Cl2N2O2 B3010044 (3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-phenylindol-2-one CAS No. 341964-38-3](/img/structure/B3010044.png)
(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-phenylindol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of dichloroacetophenone with various aldehydes in the presence of ethanol . Another synthesis method for a similar compound uses a one-pot reaction with strong base, indicating that the synthesis of such compounds can be optimized for better yields and may be suitable for industrial production . These methods suggest that the synthesis of "(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-phenylindol-2-one" could potentially be carried out through similar pathways, possibly involving a base-catalyzed reaction between appropriate precursors.
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using techniques such as single-crystal X-ray diffraction . These compounds crystallize in various crystal systems and exhibit specific space groups, with unit cell parameters that are well-defined. The molecular geometry and vibrational frequencies have been calculated using DFT methods, which show good agreement with experimental data . This suggests that a detailed molecular structure analysis of "(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-phenylindol-2-one" could also be performed using similar techniques to determine its crystallographic and geometric parameters.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of compounds exactly like "(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-phenylindol-2-one". However, they do discuss the stability of molecules arising from hyper-conjugative interactions and charge delocalization, analyzed using NBO analysis . The HOMO and LUMO analysis is used to determine charge transfer within the molecules . These analyses could be applied to the compound to understand its reactivity and potential chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by various spectroscopic techniques, including FT-IR, UV-visible, and NMR spectroscopy . The first hyperpolarizability and infrared intensities of these compounds have been reported, indicating their potential nonlinear optical properties . The HOMO-LUMO energy gap has been both experimentally and theoretically calculated, providing insights into the electronic properties . These methods could be used to analyze the physical and chemical properties of "(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-phenylindol-2-one", including its antimicrobial activity, as some related compounds have shown moderate activity against selected pathogens .
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques and Characterization : The compound similar to (3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-phenylindol-2-one has been synthesized and characterized using various spectroscopic techniques, including FT-IR, UV-visible, 1H NMR, and HRMS. X-ray diffraction technique has been used to elucidate the molecular structure, demonstrating its crystallization in the orthorhombic crystal system. Additionally, Density Functional Theory (DFT) is employed for understanding molecular geometry and vibrational frequencies, showing good agreement with experimental data (Sadgir et al., 2020).
Antimicrobial Activity
- Antimicrobial Properties : Compounds with structural similarities to (3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-phenylindol-2-one have shown moderate antimicrobial activity against selected pathogens in studies, suggesting potential applications in combating microbial infections (Sadgir et al., 2020).
Tubulin Polymerization Inhibition
- Inhibition of Tubulin Polymerization : Research has indicated that methoxy-substituted 2-phenylindole derivatives, closely related to the target compound, can inhibit tubulin polymerization. This process is vital in the development of cytostatic agents, potentially making these compounds candidates for cancer treatment (Gastpar et al., 1998).
Cyclopalladation Studies
- Cyclopalladation Reactions : Research on 3-methoxyimino-2-phenyl-3H-indoles, which are structurally related, involves cyclopalladation reactions. These studies contribute to understanding the regioselective activation of certain bonds, which is significant in organometallic chemistry and potential catalytic applications (López et al., 2008).
X-Ray Structural Investigation
- X-Ray Structural Analysis : X-ray diffraction studies have been conducted on compounds similar to the target molecule, providing valuable insights into their molecular structure and potential applications in various fields such as material science and pharmaceutical research (Gluziński et al., 1991).
Photovoltaic and Photophysical Properties
- Photovoltaic Applications : Studies on polythiophene derivatives structurally related to the compound have explored their photovoltaic performance. Such research is crucial in the development of solar cell technology, where these compounds may serve as electron donors in bulk heterojunction solar cells (Güneş et al., 2008).
Biological Activity and Inhibition Studies
- Biological Activity and Inhibitory Properties : Certain derivatives have been studied for their biological activities, including inhibition of key enzymes such as AChE. This is particularly relevant in developing treatments for diseases like Alzheimer’s (Andrade-Jorge et al., 2018).
Propriétés
IUPAC Name |
(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-phenylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2/c22-17-10-6-11-18(23)16(17)13-27-24-20-15-9-4-5-12-19(15)25(21(20)26)14-7-2-1-3-8-14/h1-12H,13H2/b24-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCQYEWRDLKSLZ-HIXSDJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOCC4=C(C=CC=C4Cl)Cl)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N\OCC4=C(C=CC=C4Cl)Cl)/C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-phenylindol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3009964.png)
![N-(1-cyanocyclohexyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}propanamide](/img/structure/B3009965.png)
![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B3009966.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B3009968.png)
![4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B3009971.png)

![2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide](/img/structure/B3009976.png)



![6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B3009984.png)